molecular formula C20H18N2O5 B2917332 (E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate CAS No. 301340-06-7

(E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B2917332
CAS No.: 301340-06-7
M. Wt: 366.373
InChI Key: DTMRLEUWJBNUQT-NTCAYCPXSA-N
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Description

(E)-Cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is a structurally complex acrylate derivative featuring a nitro-substituted furan moiety and a cyclohexyl ester group. The compound combines electron-withdrawing groups (cyano and nitro) with a conjugated π-system, making it a candidate for UV absorption applications. Its molecular architecture includes:

  • 5-(4-Nitrophenyl)furan-2-yl: The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which may red-shift UV absorption compared to unsubstituted furans.
  • Cyclohexyl ester: The bulky, hydrophobic ester group likely improves solubility in non-polar matrices (e.g., sunscreen oils) compared to shorter-chain esters.

Properties

IUPAC Name

cyclohexyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c21-13-15(20(23)27-17-4-2-1-3-5-17)12-18-10-11-19(26-18)14-6-8-16(9-7-14)22(24)25/h6-12,17H,1-5H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMRLEUWJBNUQT-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-Cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological efficacy, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O5C_{20}H_{18}N_{2}O_{5}, with a molecular weight of 366.373 g/mol. The compound features a cyano group, a furan ring, and a nitrophenyl moiety, which contribute to its biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexyl acrylate with appropriate nitration and cyanation reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound. For instance, proton NMR spectra display characteristic peaks that correspond to the various hydrogen environments in the molecule, while carbon NMR provides insights into the carbon framework.

Antitumor Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For example, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction through the modulation of apoptotic pathways and inhibition of cell proliferation.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this class of compounds. In vitro assays have demonstrated effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the nitrophenyl group is thought to enhance membrane permeability, facilitating bacterial cell death.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various models. Studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1β in macrophage cultures. This suggests a mechanism involving the inhibition of inflammatory mediators, making it a candidate for treating inflammatory diseases.

Data Summary

Biological Activity Mechanism Reference
AntitumorInduction of apoptosis
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryInhibition of cytokine production

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related compound reduced tumor growth in xenograft models by over 50% compared to controls, suggesting strong in vivo efficacy.
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed lower MIC values against resistant strains of Staphylococcus aureus.
  • Inflammation Model : In an animal model of induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to untreated controls, indicating its potential therapeutic use in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons include:

Comparison with (E,Z)-2-Ethylhexyl 2-Cyano-3-(Furan-2-yl)Acrylate

This ethylhexyl ester derivative (–9) serves as a baseline for UV-filter performance:

Property (E,Z)-2-Ethylhexyl 2-Cyano-3-(Furan-2-yl)Acrylate (E)-Cyclohexyl 2-Cyano-3-(5-(4-Nitrophenyl)Furan-2-yl)Acrylate (Inferred)
UV Absorption (λMAX) 339 nm (broadband: 300–370 nm) Expected red-shift (λMAX ~340–360 nm) due to nitro group conjugation
Extinction Coefficient ε = 4000 m²/mol Likely higher due to enhanced electron withdrawal
Solubility High solubility in oils (e.g., octocrylene, DEHA) Improved solubility in non-polar matrices (cyclohexyl group)
SPF Enhancement +2 SPF units at 5% (w/w) Potentially higher SPF contribution due to broader absorption
UVA Protection Moderate (gaps in 320–340 nm coverage) Improved UVA coverage (nitro group extends conjugation)
Stability Stable in formulations; minor degradation under UV Nitro group may reduce photostability due to radical formation

Comparison with Butyl Methoxydibenzoylmethane (Avobenzone)

Butyl methoxydibenzoylmethane () is a benchmark UVA filter:

  • λMAX : 357 nm (310–390 nm range).
  • Limitations : Poor photostability, requiring stabilizers in formulations.

Comparison with (E)-3-(5-(4-Nitrophenyl)Furan-2-yl)Acrylic Acid

The carboxylic acid analog () lacks the ester moiety:

  • Melting Point : 262°C (suggesting high crystallinity, poor solubility).
  • pKa: 4.23 (ionizable, limiting compatibility with non-polar formulations).
  • Target Compound Advantage : The cyclohexyl ester improves lipid solubility and formulation flexibility .

Q & A

Basic: What are the optimal synthetic routes for (E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate?

Methodological Answer:
The compound can be synthesized via a Knoevenagel condensation between 5-(4-nitrophenyl)furan-2-carbaldehyde and cyclohexyl 2-cyanoacetate. Key steps include:

  • Reagent Optimization : Use a catalytic base (e.g., piperidine) in anhydrous ethanol under reflux (70–80°C) to promote condensation .
  • Stereocontrol : Maintain reaction conditions to favor the (E)-isomer, confirmed by 1H^1 \text{H} NMR coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Combine multimodal characterization :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify the acrylate backbone, nitrophenyl substituents, and cyclohexyl ester. Key signals:
    • Nitrophenyl protons: δ 8.2–8.4 ppm (doublet, aromatic).
    • Cyano group: δ ~110 ppm in 13C^{13} \text{C} NMR .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemistry and bond angles. Similar acrylates (e.g., ethyl 2-cyano-3-(furan-2-yl)acrylate) crystallize in monoclinic systems (space group P21_1/c) with Z = 4 .

Advanced: How does the nitrophenyl group influence electronic properties for optoelectronic applications?

Methodological Answer:
The 4-nitrophenyl group acts as an electron-withdrawing moiety, enhancing intramolecular charge transfer (ICT). Investigate via:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps. Comparable furan-acrylates show gaps of 3.2–3.5 eV, suitable for OLED emitters .
  • UV-Vis Spectroscopy : Measure λmax_{\text{max}} in DMSO; nitrophenyl derivatives typically absorb at 350–400 nm due to π→π* transitions .

Advanced: How to resolve contradictions in reactivity data (e.g., unexpected byproducts)?

Methodological Answer:
Address inconsistencies through:

  • Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., enolate formation during condensation) .
  • Isolation of Byproducts : Employ preparative HPLC to separate impurities. For example, Z-isomers or nitro-reduction products may form under reducing conditions .
  • Mechanistic Studies : Isotopic labeling (15N^{15} \text{N}-nitro groups) to track nitro participation in side reactions .

Advanced: Can this compound serve as a ligand or building block for porous materials?

Methodional Answer:
The acrylate’s cyano and nitro groups enable coordination or covalent framework integration. Strategies include:

  • Coordination Polymers : React with transition metals (e.g., Zn2+^{2+}) in DMF/MeOH to form 2D networks. Monitor porosity via BET surface area analysis (analogous COFs exhibit 700–1600 m2^2/g) .
  • Covalent Organic Frameworks (COFs) : Condense with boronic acids (e.g., 1,3,5-benzenetriboronic acid) under solvothermal conditions (120°C, 7 days) to form crystalline frameworks .

Basic: What solvent systems are suitable for spectroscopic and reactivity studies?

Methodological Answer:
Prioritize aprotic solvents to avoid ester hydrolysis:

  • Polar Solvents : DMSO or DMF for UV-Vis/NMR (enhance solubility of nitro-aromatics) .
  • Low Polarity : Toluene or THF for photostability studies (minimize solvent–solute interactions) .

Advanced: How to design stability studies under thermal/photo conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min to 500°C; similar acrylates degrade above 200°C .
  • Photodegradation : Expose to UV light (λ = 365 nm) in quartz cells; monitor via HPLC for nitro group reduction or furan ring cleavage .

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